1-(3,5-Difluoropyridin-4-yl)piperazine
Description
1-(3,5-Difluoropyridin-4-yl)piperazine is a heterocyclic compound featuring a pyridine ring substituted with two fluorine atoms at positions 3 and 5, linked to a piperazine moiety at position 3. Its molecular formula is C₉H₁₀F₂N₃, with a molecular weight of 207.20 g/mol . The fluorine atoms confer electron-withdrawing effects, influencing electronic distribution and steric interactions, making it a candidate for drug discovery, particularly in receptor-targeted therapies (e.g., serotonin or CGRP receptors) .
Properties
IUPAC Name |
1-(3,5-difluoropyridin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVYNVPJFDXASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823903-88-3 | |
| Record name | 1-(3,5-difluoropyridin-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoropyridin-4-yl)piperazine typically involves the reaction of 3,5-difluoropyridine with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 1-(3,5-Difluoropyridin-4-yl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoropyridin-4-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of 1-(3,5-Difluoropyridin-4-yl)piperazine, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(3,5-Difluoropyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-4-yl)piperazine involves its interaction with specific molecular targets. The fluorine atoms on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The piperazine ring can also contribute to the compound’s overall pharmacological profile by affecting its solubility, stability, and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Halogen-Substituted Pyridinylpiperazines
- Key Differences: Electron Effects: Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine . Lipophilicity: Dichloro derivatives (Cl) exhibit higher lipophilicity than difluoro analogs, affecting blood-brain barrier penetration .
Arylpiperazines with Therapeutic Relevance
- Structural vs. Functional Insights: Pyridine vs. Substituent Position: 3,5-Difluoro substitution minimizes steric clash compared to bulky 3-trifluoromethyl groups, improving binding to flat receptor pockets (e.g., CGRP) .
Piperazines in Antiviral Research
| Compound Name | Substituents | Activity | Reference |
|---|---|---|---|
| U-80493E (HIV-1 RT inhibitor) | 4-methoxy-3,5-dimethylbenzyl | NNRTI (IC₅₀ = 0.1 µM) | |
| Delavirdine | Complex indole-piperazine | NNRTI (IC₅₀ = 0.02 µM) |
- Comparison :
- Heteroaryl Flexibility : Unlike rigid indole-based NNRTIs (e.g., delavirdine), the pyridinylpiperazine scaffold may allow conformational adaptability for binding to viral polymerases .
Biological Activity
1-(3,5-Difluoropyridin-4-yl)piperazine is a synthetic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-(3,5-Difluoropyridin-4-yl)piperazine is characterized by the presence of a piperazine ring substituted with a difluoropyridine moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHFN
- CAS Number : 1823903-88-3
The biological activity of 1-(3,5-difluoropyridin-4-yl)piperazine is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to sterol biosynthesis in pathogens such as Leishmania.
Enzyme Inhibition
Research indicates that compounds similar to 1-(3,5-difluoropyridin-4-yl)piperazine can inhibit enzymes such as CYP51 and CYP5122A1, which are crucial for sterol demethylation in Leishmania species. These interactions result in the disruption of membrane integrity and growth inhibition of the parasites .
Antimicrobial Properties
Studies have demonstrated that 1-(3,5-difluoropyridin-4-yl)piperazine exhibits significant antimicrobial activity. It has been tested against various microbial strains, showing effectiveness in inhibiting growth and proliferation.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, although further studies are required to elucidate its full potential in oncology.
Case Studies and Experimental Data
Comparative Analysis with Similar Compounds
The biological activity of 1-(3,5-difluoropyridin-4-yl)piperazine can be compared with other piperazine derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Moderate antimicrobial activity | Structural modifications enhance potency. |
| 1-(2-Methylpyridin-4-yl)piperazine | Lower potency against CYP51 | Lacks the difluorine substitution which may affect binding affinity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
